molecular formula C14H19Cl6NO3 B1246236 Herbacic acid

Herbacic acid

Cat. No. B1246236
M. Wt: 462 g/mol
InChI Key: FYSJFLMSVGZPJE-ZNSGJFPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbacic acid is a natural product found in Lamellodysidea herbacea with data available.

Scientific Research Applications

Novel Metabolite Discovery

Herbacic acid has been identified as a major trichloroleucine metabolite in the sponge Dysidea herbacea. This discovery suggests that herbacic acid is a prototype for the transformation of free carboxylic acid groups, leading to the generation of complex trichloromethyl metabolites, including those in the dysidenin family. This research highlights the significance of herbacic acid in understanding marine natural product chemistry (MacMillan & Molinski, 2000).

Herbicide Development

A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity. This study demonstrates the potential of using compounds related to herbacic acid in the development of novel herbicides against monocotyledonous weeds (Yu et al., 2021).

Fragrance Compound Transformation

3,3-Dimethylcyclohexyl methyl ketone (Herbac®), used in the cosmetic industry, underwent biological derivatisation by fungal cultures. This research showcases the potential of herbacic acid-related compounds in creating new derivatives with varied applications, including in fragrance and antimicrobial products (Batur et al., 2022).

Environmental Remediation

The study on the adsorption of chlorophenoxyacetic acid herbicides from water using orange peel activated carbon (OPAC) suggests a potential application of herbacic acid in environmental remediation, particularly in removing herbicide contaminants from water sources (Pandiarajan et al., 2018).

properties

Product Name

Herbacic acid

Molecular Formula

C14H19Cl6NO3

Molecular Weight

462 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(E,5S)-6,6,6-trichloro-5-methylhex-2-enoyl]amino]pentanoic acid

InChI

InChI=1S/C14H19Cl6NO3/c1-8(13(15,16)17)5-4-6-11(22)21(3)10(12(23)24)7-9(2)14(18,19)20/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+/t8-,9-,10-/m0/s1

InChI Key

FYSJFLMSVGZPJE-ZNSGJFPESA-N

Isomeric SMILES

C[C@@H](C/C=C/C(=O)N(C)[C@@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC=CC(=O)N(C)C(CC(C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

synonyms

herbacic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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